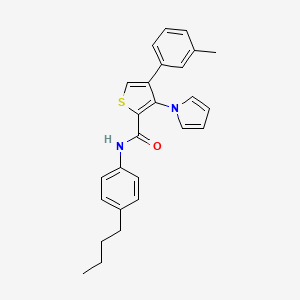

N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative with three key substituents:

- N-substituent: A 4-butylphenyl group attached to the carboxamide nitrogen.

- Position 3: A 1H-pyrrol-1-yl group on the thiophene ring.

- Position 4: A 3-methylphenyl substituent on the thiophene ring.

Its molecular formula is C26H27N3OS (calculated based on structural analogs in and ).

Properties

IUPAC Name |

N-(4-butylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-3-4-9-20-11-13-22(14-12-20)27-26(29)25-24(28-15-5-6-16-28)23(18-30-25)21-10-7-8-19(2)17-21/h5-8,10-18H,3-4,9H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCOFNSAXCWVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of Substituents: The 4-butylphenyl and 3-methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using the corresponding alkyl halides and a Lewis acid catalyst.

Pyrrole Ring Formation: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid group on the thiophene ring and the amine group on the pyrrole ring, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. This can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Nucleophilic reagents such as sodium methoxide, electrophilic reagents like bromine in acetic acid.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Medicinal Chemistry

Biological Activity : The compound exhibits potential biological activities, particularly as an anti-cancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and modulate various biochemical pathways.

Case Studies

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives of thiophene-2-carboxamide can significantly inhibit the growth of cancer cells. For instance, compounds similar to N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have been evaluated for their efficacy against breast cancer cell lines, demonstrating promising results in reducing cell viability .

- Antioxidant Properties : A study on related thiophene derivatives indicated that they possess antioxidant properties, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .

Material Science

Organic Electronics : The electronic properties of thiophene compounds make them valuable in the development of organic semiconductors. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its ability to transport charge effectively.

The synthesis of this compound involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The ability to modify the structure allows researchers to tailor its properties for specific applications.

Synthetic Pathway

- Formation of Thiophene Ring : Utilizing starting materials such as 1H-pyrrole and appropriate aryl halides.

- Carboxamide Formation : Reaction with carboxylic acid derivatives to introduce the carboxamide functionality.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Analog 1: N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide ()

- Molecular Formula : C25H24N2OS.

- 3-methylphenyl in the target compound.

- The target compound’s 3-methyl group could enhance lipophilicity, influencing solubility and pharmacokinetics .

Structural Analog 2: 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide ()

- Molecular Formula : C20H21N3OS.

- Key Differences :

- N-substituent : Propyl group vs. butylphenyl in the target compound.

- Position 4 Substituent : 4-methylphenyl vs. 3-methylphenyl.

- The 4-methylphenyl substituent (vs. 3-methyl) alters steric and electronic effects on the thiophene ring .

Broader Class Comparison: Thiophene-2-carboxamide Derivatives ()

Compounds such as T-IV-B and T-IV-C share the thiophene-2-carboxamide backbone but differ in substituents:

- T-IV-B : Features a p-tolylacryloyl group instead of pyrrole and aryl substituents.

- T-IV-C : Includes a 4-hydroxyphenylacryloyl group, introducing polarity via the hydroxyl group.

Physicochemical Properties

Biological Activity

N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, designated with the CAS number 1291861-97-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 414.6 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1291861-97-6 |

| Molecular Formula | C26H26N2OS |

| Molecular Weight | 414.6 g/mol |

Pharmacological Effects

Recent studies have demonstrated that compounds with similar structures exhibit significant activity against various biological targets. For instance, derivatives of pyrrole and thiophene have been shown to possess antibacterial, anticancer, and neuroprotective properties.

- Neuroprotective Effects : Compounds related to this compound have been investigated for their ability to protect dopaminergic neurons. A related compound, ML417, was found to selectively activate the D3 dopamine receptor, promoting β-arrestin translocation and protecting against neurodegeneration in induced pluripotent stem cell (iPSC) models .

- Antibacterial Activity : Pyrrole derivatives have been reported to exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were noted to be significantly lower than those of standard antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that substituents on the phenyl rings and the pyrrole moiety can significantly affect the potency and selectivity of these compounds for specific biological targets.

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | 6,800 ± 1,400 |

This table illustrates how modifications can lead to varying degrees of receptor activation and antagonist activity .

Case Studies

Several studies have explored the biological activities of similar compounds:

- Study on Neuroprotection : Research demonstrated that ML417 not only acts as a selective D3 receptor agonist but also shows promise in treating neuropsychiatric disorders due to its neuroprotective effects on dopaminergic neurons .

- Antibacterial Screening : Another study evaluated pyrrole-based compounds against common bacterial strains, revealing MIC values that suggest these compounds could serve as effective antibacterial agents .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

The compound can be synthesized via a multi-step approach involving:

- Claisen-Schmidt condensation : Reaction of ketones (e.g., 4-acetylphenyl derivatives) with substituted benzaldehydes in ethanol using 40% aqueous KOH as a catalyst under reflux (2–6 hours).

- Cyclization and functionalization : Subsequent steps may involve coupling with pyrrole derivatives or thiophene intermediates. Purification via recrystallization (ethanol or n-hexane/chloroform mixtures) and validation by TLC (n-hexane:chloroform, 9:1) .

- Example yields for analogous thiophene-carboxamides range from 63% to 74%, depending on substituent reactivity and reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identify key functional groups (e.g., N–H stretch at 3310 cm⁻¹, C=O stretches at 1679–1713 cm⁻¹ for amides/ketones, and C–S–C vibrations at 628 cm⁻¹) .

- NMR : Confirm structural assignments (e.g., aromatic proton regions, methyl/butyl group signals). For example, analogous compounds show distinct splitting patterns for pyrrole protons (δ 6.5–7.5 ppm) and thiophene backbone signals .

- HPLC : Validate purity (≥98% by reverse-phase methods) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Kinase inhibition assays : Use recombinant kinases (e.g., ULK1 or BTK) with ATP-competitive luminescent/fluorescence assays (e.g., ADP-Glo™). Measure IC₅₀ values at varying concentrations (e.g., 0.1–10 µM) .

- Cell-based assays : Evaluate autophagy inhibition (LC3-II puncta formation) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase selectivity?

- Scaffold diversification : Synthesize analogs with modifications to the pyrrole, thiophene, or butylphenyl groups. For example, replacing the 3-methylphenyl group with fluorinated or nitro-substituted aryl rings may enhance lipophilicity or π-π stacking .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., ULK1 or BTK) to predict binding modes. Validate with free-energy perturbation (FEP) calculations .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Calculate selectivity scores (e.g., Gini index) .

Q. How can synthetic challenges like low yields or impurity formation be addressed?

- Catalyst optimization : Replace KOH with milder bases (e.g., DBU) or phase-transfer catalysts to reduce side reactions.

- Solvent screening : Test polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates.

- Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for challenging separations .

Q. How should contradictory activity data across studies be resolved?

- Standardized protocols : Ensure consistent assay conditions (e.g., ATP concentration, incubation time). For example, ULK1 inhibition assays may show variability due to differences in autophagic flux measurements .

- Meta-analysis : Compare data across orthogonal assays (e.g., Western blotting for LC3-II vs. fluorescence microscopy). Cross-validate using isogenic cell lines (e.g., ULK1-knockout models) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in autophagy regulation?

- Chemical proteomics : Use immobilized compound beads for pull-down assays to identify binding partners (e.g., mTOR pathway components) .

- CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify synthetic lethal interactions.

- Metabolic tracing : Track ¹³C-labeled glucose incorporation into autophagosomes via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.